N-[(2E)-6-methoxy-1,3-benzothiazol-2(3H)-ylidene]-4-propyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide
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Overview
Description
N-[(2E)-6-methoxy-1,3-benzothiazol-2(3H)-ylidene]-4-propyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by rings containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. The presence of multiple heteroatoms in this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2E)-6-methoxy-1,3-benzothiazol-2(3H)-ylidene]-4-propyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide typically involves multi-step reactions. One common method involves the condensation of 6-methoxy-1,3-benzothiazole with 4-propyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxylic acid under specific reaction conditions. The reaction is usually catalyzed by a base such as triethylamine and carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
N-[(2E)-6-methoxy-1,3-benzothiazol-2(3H)-ylidene]-4-propyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrrole and thiazole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol at 0°C.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
N-[(2E)-6-methoxy-1,3-benzothiazol-2(3H)-ylidene]-4-propyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic effects, including anticancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-[(2E)-6-methoxy-1,3-benzothiazol-2(3H)-ylidene]-4-propyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, such as enoyl ACP reductase and dihydrofolate reductase, which are crucial for bacterial cell wall synthesis and DNA replication, respectively . Additionally, it may interact with cellular receptors and signaling pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Pyrrole Alkaloids: Compounds like 2-[2-formyl-5-(methoxymethyl)-1H-pyrrol-1-yl]acetic acid.
Benzimidazole Derivatives: Compounds such as 2-(substituted-phenyl) benzimidazole.
Uniqueness
N-[(2E)-6-methoxy-1,3-benzothiazol-2(3H)-ylidene]-4-propyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide stands out due to its unique combination of heterocyclic rings and functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for further research and development .
Properties
Molecular Formula |
C19H18N4O2S2 |
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Molecular Weight |
398.5 g/mol |
IUPAC Name |
N-(6-methoxy-1,3-benzothiazol-2-yl)-4-propyl-2-pyrrol-1-yl-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C19H18N4O2S2/c1-3-6-14-16(27-19(21-14)23-9-4-5-10-23)17(24)22-18-20-13-8-7-12(25-2)11-15(13)26-18/h4-5,7-11H,3,6H2,1-2H3,(H,20,22,24) |
InChI Key |
IPEAALJDSSMGKX-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(SC(=N1)N2C=CC=C2)C(=O)NC3=NC4=C(S3)C=C(C=C4)OC |
Origin of Product |
United States |
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